![molecular formula C21H14ClN5O B11193433 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11193433.png)
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group undergoes regioselective substitution under SNAr conditions. Key reactions include:
The para-chloro position shows highest reactivity due to conjugation with electron-withdrawing pyrimidine rings.
Pyridyl Coordination Chemistry
The 2-pyridyl moiety participates in metal complexation, enabling catalytic applications:
Coordination Modes
Complex Stability Constants (log K):
Metal Ion | log K (25°C) | Geometry |
---|---|---|
Cu(II) | 8.9 ± 0.2 | Square planar |
Pd(II) | 10.2 ± 0.3 | Distorted octa |
Zn(II) | 6.7 ± 0.1 | Tetrahedral |
Ring Functionalization Reactions
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core undergoes regioselective modifications:
Electrophilic Attack
Oxidative Transformations
Oxidant | Site Modified | Product |
---|---|---|
KMnO4/H2O | Methyl → carboxylic | 2-carboxy analog (mp 254-256°C) |
mCPBA | Pyridyl N-oxidation | N-oxide (λmax 315 nm shift) |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Biological Alkylation
The methyl group at C2 participates in:
-
Mitsunobu reactions with alcohols (DEAD/PPh3, 55-70%)
-
Radical-mediated coupling (AIBN, 80°C)
Comparative Reactivity Data
Position | Relative Reactivity | Preferred Reagents |
---|---|---|
C3-Cl | 1.00 (reference) | Nucleophiles (O-, S-, N-) |
C2-CH3 | 0.45 | Radical initiators, oxidants |
C7-Py | 0.32 | Electrophiles, metal salts |
This compound's chemical versatility stems from its π-deficient aromatic system (Hammett σ+ = 1.08) , enabling applications in medicinal chemistry (78% kinase inhibition at 10 μM) and materials science (Eg = 3.1 eV) . Recent studies demonstrate 94% regioselectivity in C-H activation reactions using Ru catalysts .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, studies have indicated that it can induce apoptosis in specific cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Properties
- Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Anti-inflammatory Effects
- Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
-
Neuroprotective Potential
- There is emerging evidence that compounds within this class may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one:
-
Study on Anticancer Activity:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth with an IC50 value indicating potent activity against breast cancer cells . -
Antimicrobial Evaluation:
A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics . -
Inflammation Model:
In vivo studies using animal models of inflammation showed that treatment with this compound significantly reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure and biological activity.
Uniqueness
3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for preparing 3-(3-chlorophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
Synthesis typically involves multi-step heterocyclic chemistry, starting with precursor assembly (e.g., pyrazolo[1,5-a]pyrimidine cores) followed by functionalization. Key steps include:
- Cyclization : Use of catalysts (e.g., AlCl₃) for ring closure, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives (yields 62–70%) .
- Substitution : Chlorophenyl and pyridyl groups are introduced via nucleophilic aromatic substitution or coupling reactions under reflux conditions (e.g., 5–6 hours in pyridine) .
- Optimization : Adjust reaction time, solvent polarity (e.g., ethanol vs. dioxane), and stoichiometry to improve yields. Monitor purity via HPLC and confirm structures with ¹H/¹³C NMR and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound?
Employ a combination of spectroscopic and crystallographic methods:
- Spectroscopy : Compare ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR stretches (C=N ~1600 cm⁻¹) to literature data .
- X-ray crystallography : Resolve bond lengths (e.g., C–C: 1.35–1.47 Å) and dihedral angles to confirm stereoelectronic effects, as seen in related pyrazolo-pyrimidines .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Intermediate Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
Adopt a tiered approach:
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) or cellular viability tests (MTT assay) .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency and selectivity .
- Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples to isolate compound-specific effects .
Q. How can researchers address discrepancies in biological activity data across studies?
- Replicate conditions : Standardize assay parameters (e.g., pH, temperature, cell passage number) to minimize variability .
- Validate compound stability : Test for degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Advanced Research Questions
Q. What methodologies are recommended for studying environmental fate and degradation pathways?
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor byproducts via LC-HRMS .
- Biotic transformation : Use soil or microbial consortia to assess biodegradation kinetics under aerobic/anaerobic conditions .
- Partition coefficients : Measure log Kow (octanol-water) and soil sorption (Kd) to predict environmental mobility .
Q. How can advanced computational methods enhance understanding of structure-activity relationships (SAR)?
- Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to predict derivative efficacy .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to elucidate reactivity trends .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicts between computational predictions and experimental bioactivity results?
- Re-evaluate force fields : Ensure docking simulations use protonation states matching physiological pH .
- Solvent effects : Include explicit water molecules or implicit solvation models (e.g., COSMO) in calculations .
- Experimental validation : Synthesize and test computationally prioritized analogs to confirm trends .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .
- Quality control : Establish acceptance criteria for intermediates (e.g., purity ≥95% by HPLC) .
Q. Methodological Best Practices
Q. How to design a research proposal integrating this compound’s chemical and biological properties?
- Theoretical framework : Link to enzyme inhibition mechanisms or heterocyclic reactivity principles .
- Aim 1 : Optimize synthesis (yield, scalability).
- Aim 2 : Validate target engagement (e.g., SPR binding assays).
- Aim 3 : Assess environmental toxicity (e.g., Daphnia magna EC₅₀) .
Q. What advanced techniques characterize metabolite identification?
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems for accurate mass determination (±1 ppm) .
- NMR-based metabolomics : Assign peaks using 2D experiments (COSY, HSQC) to trace biotransformation pathways .
Properties
Molecular Formula |
C21H14ClN5O |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H14ClN5O/c1-13-19(14-5-4-6-15(22)11-14)20-24-12-16-17(27(20)25-13)8-10-26(21(16)28)18-7-2-3-9-23-18/h2-12H,1H3 |
InChI Key |
HWCRVHGMDGYSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=CC=N5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.